N-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide
Description
N-(2-{[(3,4-Dichlorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide is a synthetic small molecule characterized by a 3,4-dichlorophenyl moiety linked via a carbonylaminoethyl group to an indole-3-carboxamide scaffold. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which influence its receptor-binding profile and pharmacokinetics.
Properties
Molecular Formula |
C18H15Cl2N3O2 |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
N-[2-[(3,4-dichlorobenzoyl)amino]ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C18H15Cl2N3O2/c19-14-6-5-11(9-15(14)20)17(24)21-7-8-22-18(25)13-10-23-16-4-2-1-3-12(13)16/h1-6,9-10,23H,7-8H2,(H,21,24)(H,22,25) |
InChI Key |
VPXUGUMUEBFNGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-aminoethyl-1H-indole-3-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions precisely. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the amide nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that derivatives of indole compounds, including N-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide, exhibit promising anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Mechanism of Action : The compound may function by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
- Case Study : In vitro studies demonstrated that this compound effectively reduced the viability of several cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
1.2 Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects:
- Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
- Case Study : In a controlled experiment, this compound was shown to significantly decrease edema in animal models of inflammation when compared to control groups treated with standard anti-inflammatory drugs .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound:
- Mechanism : It is hypothesized that the compound may protect neuronal cells from oxidative stress and apoptosis.
- Case Study : In models of neurodegenerative diseases such as Parkinson's and Alzheimer's, the compound demonstrated a capacity to enhance neuronal survival and improve cognitive function .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Mechanism : It may exert its effects by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Case Study : Laboratory tests revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:
Mechanism of Action
The mechanism of action of N-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to the inhibition or modulation of their activity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular weights calculated based on structural formulae.
Key Differences in Pharmacological Profiles
- Dichlorophenyl Substitution: The 3,4-dichlorophenyl group in the target compound and BD 1008 enhances σ receptor affinity compared to non-halogenated analogs. However, BD 1008’s pyrrolidine moiety confers broader σ-1/σ-2 antagonism, whereas the indole carboxamide in the target compound may favor selectivity for σ-2 subtypes .
- Indole vs. Piperidine Scaffolds: The indole-3-carboxamide core distinguishes the target compound from SR140333 (piperidine-based), which exhibits nanomolar affinity for NK1 receptors due to its sulfinylmethyl-piperidine group .
- Activity vs. MEN10930 : MEN10930’s naphthalenylmethyl group enhances opioid receptor cross-reactivity, while the target compound’s simpler ethyl linker may reduce off-target effects .
Potency and Selectivity Trends
- Receptor Specificity : Unlike MDL105212A, which shows NK2 selectivity via its trimethoxybenzoyl group , the target compound’s indole scaffold may favor interactions with σ receptors or serotonin-related pathways.
Research Findings and Implications
- Sigma Receptor Hypothesis : Structural alignment with BD 1008 suggests the target compound may inhibit σ-2-mediated cell proliferation, a mechanism explored in cancer research.
- Neurokinin Receptor Cross-Reactivity : While lacking the charged groups of SR140333 , the dichlorophenyl group in the target compound could weakly interact with NK1 receptors, warranting further binding assays.
- Synthetic Feasibility : The indole-3-carboxamide scaffold is synthetically accessible via amidation protocols, similar to methods described for MEN10930 .
Biological Activity
N-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H15Cl2N3O2
- Molecular Weight : 364.21 g/mol
- Structural Features :
- Indole core which is known for a wide range of biological activities.
- A dichlorophenyl group that enhances lipophilicity and potential receptor interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing the 3,4-dichlorophenyl moiety have shown promising results against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of similar indole derivatives against breast cancer cell lines (MDA-MB-231). The results indicated that compounds with IC50 values in the range of 16.8 ± 0.37 µM to 31.3 ± 0.86 µM exhibited significant growth inhibition compared to standard treatments like Sorafenib .
The mechanism through which this compound exerts its effects may involve several pathways:
- Inhibition of Cell Proliferation : The indole structure is known to interact with various cellular targets, potentially inhibiting pathways involved in cell cycle progression.
- Apoptosis Induction : Evidence suggests that similar compounds can trigger apoptosis in cancer cells, possibly through the activation of caspases and modulation of Bcl-2 family proteins .
Other Biological Activities
Apart from anticancer properties, this compound may exhibit other biological activities:
- Antimicrobial Activity : Indole derivatives have been reported to possess antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : Some studies suggest that indole-based compounds can modulate inflammatory responses, although specific data on this compound is limited.
Summary of Biological Studies
A comprehensive review of literature reveals various biological activities associated with indole derivatives:
Pharmacokinetic Properties
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:
- Absorption : Lipophilicity due to the dichlorophenyl group may enhance absorption.
- Metabolism : Likely undergoes hepatic metabolism; specific pathways require further investigation.
- Excretion : Predominantly renal excretion expected based on molecular weight.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
